Cas no 1414870-75-9 (1-Bromo-4-chloro-3-fluoro-2-methoxybenzene)
1-Bromo-4-chloro-3-fluoro-2-methoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 1-bromo-4-chloro-3-fluoro-2-methoxy-
- 1-bromo-4-chloro-3-fluoro-2-methoxy-benzene
- 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene
- LHRJGHLWXZWCAY-UHFFFAOYSA-N
- Z1246
- 1414870-75-9
- SCHEMBL16044921
- AB91733
- AKOS024108456
- CS-0194735
- E92230
- MFCD22414766
-
- MDL: MFCD22414766
- Inchi: 1S/C7H5BrClFO/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3
- InChI Key: LHRJGHLWXZWCAY-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C([H])C(=C(C=1OC([H])([H])[H])F)Cl
Computed Properties
- Exact Mass: 237.91963g/mol
- Monoisotopic Mass: 237.91963g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 9.2
- XLogP3: 3.3
1-Bromo-4-chloro-3-fluoro-2-methoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B681368-1g |
1-Bromo-4-Chloro-3-Fluoro-2-Methoxybenzene |
1414870-75-9 | 1g |
$ 50.00 | 2022-06-06 | ||
| TRC | B681368-5g |
1-Bromo-4-Chloro-3-Fluoro-2-Methoxybenzene |
1414870-75-9 | 5g |
$ 65.00 | 2022-06-06 | ||
| TRC | B681368-10g |
1-Bromo-4-Chloro-3-Fluoro-2-Methoxybenzene |
1414870-75-9 | 10g |
$ 80.00 | 2022-06-06 | ||
| abcr | AB516469-500 mg |
1-Bromo-4-chloro-3-fluoro-2-methoxybenzene |
1414870-75-9 | 500MG |
€320.80 | 2022-06-09 | ||
| abcr | AB516469-1 g |
1-Bromo-4-chloro-3-fluoro-2-methoxybenzene |
1414870-75-9 | 1g |
€428.90 | 2022-06-09 | ||
| eNovation Chemicals LLC | Y1104902-1g |
1-bromo-4-chloro-3-fluoro-2-methoxybenzene |
1414870-75-9 | 95% | 1g |
$600 | 2024-07-23 | |
| Advanced ChemBlocks | N25536-250MG |
1-Bromo-4-chloro-3-fluoro-2-methoxybenzene |
1414870-75-9 | 95% | 250MG |
$135 | 2023-09-15 | |
| Advanced ChemBlocks | N25536-1G |
1-Bromo-4-chloro-3-fluoro-2-methoxybenzene |
1414870-75-9 | 95% | 1G |
$345 | 2023-09-15 | |
| Advanced ChemBlocks | N25536-5G |
1-Bromo-4-chloro-3-fluoro-2-methoxybenzene |
1414870-75-9 | 95% | 5G |
$1,235 | 2023-09-15 | |
| abcr | AB516469-500mg |
1-Bromo-4-chloro-3-fluoro-2-methoxybenzene |
1414870-75-9 | 500mg |
€341.00 | 2023-09-02 |
1-Bromo-4-chloro-3-fluoro-2-methoxybenzene Suppliers
1-Bromo-4-chloro-3-fluoro-2-methoxybenzene Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene
Professional Introduction to 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene (CAS No. 1414870-75-9)
1-Bromo-4-chloro-3-fluoro-2-methoxybenzene, identified by its Chemical Abstracts Service (CAS) number 1414870-75-9, is a halogenated aromatic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This molecule, characterized by its bromine, chlorine, and fluorine substituents along with a methoxy group, exhibits unique structural and electronic properties that make it a valuable intermediate in the synthesis of various biologically active compounds.
The structural motif of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene consists of a benzene ring substituted with bromine at the 1-position, chlorine at the 4-position, fluorine at the 3-position, and a methoxy group at the 2-position. This specific arrangement of substituents imparts distinct reactivity and functionality, making it a versatile building block for further chemical modifications. The presence of multiple halogen atoms enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, which are pivotal in constructing complex organic molecules.
In recent years, 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene has been extensively studied for its potential applications in drug discovery. Its halogenated aromatic core is a common scaffold in many pharmacophores, contributing to the development of novel therapeutic agents. For instance, studies have demonstrated its role in synthesizing small-molecule inhibitors targeting various disease pathways. The fluorine atom, in particular, is known to influence metabolic stability and binding affinity, making it a critical feature in medicinal chemistry.
One of the most compelling aspects of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene is its utility in generating libraries of compounds for high-throughput screening. Researchers have leveraged its reactivity to develop novel analogs with enhanced biological activity. For example, derivatives of this compound have shown promise in inhibiting enzymes associated with inflammatory diseases and cancer. The methoxy group further enhances its synthetic versatility, allowing for easy functionalization at different positions on the benzene ring.
The pharmaceutical industry has been particularly interested in 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene due to its role as a precursor in the synthesis of antiviral and anticancer agents. Recent advancements in synthetic methodologies have enabled more efficient production of this compound, reducing costs and improving yields. This has opened up new avenues for industrial-scale applications in drug manufacturing. Additionally, the compound's stability under various reaction conditions makes it an attractive choice for multi-step syntheses without significant degradation.
From a chemical biology perspective, 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene has been used to probe enzyme mechanisms and develop probes for biochemical assays. Its halogenated structure allows for selective labeling of biomolecules, facilitating studies on protein-protein interactions and metabolic pathways. Such research is crucial for understanding disease mechanisms at the molecular level and identifying new therapeutic targets.
The environmental impact of using 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene as an intermediate has also been examined. While halogenated compounds can pose challenges in environmental degradation due to their stability, proper handling and disposal protocols ensure minimal ecological impact. Researchers are continuously exploring greener synthetic routes to reduce waste and energy consumption without compromising yield or purity.
In conclusion,1-Bromo-4-chloro-3-fluoro-2-methoxybenzene (CAS No. 1414870-75-9) remains a cornerstone in pharmaceutical research due to its structural versatility and reactivity. Its role in synthesizing biologically active compounds continues to drive innovation across multiple disciplines. As synthetic chemistry advances, the applications of this compound are expected to expand further, solidifying its importance in both academic and industrial settings.
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